molecular formula C13H9F3N4O B5515902 N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine

N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine

Cat. No. B5515902
M. Wt: 294.23 g/mol
InChI Key: YBURNLBJHMYLSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds like N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine often involves intricate organic reactions. For instance, Murugavel et al. (2014) described the synthesis of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, via elemental analysis, NMR, and X-ray diffraction, indicating a complex synthetic route (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by specific intramolecular interactions. Murugavel et al. (2014) noted the presence of intramolecular hydrogen bonds in a similar compound, stabilizing its molecular conformation (Murugavel et al., 2014). Density functional theory (DFT) calculations are often used to analyze the electronic structure and properties.

Chemical Reactions and Properties

Compounds like this compound typically exhibit a range of chemical reactions, including cyclization and interaction with various reagents. For example, Zohdi (1997) demonstrated the use of a related compound, 3-Amino-5-trifluoromethyl-1,2,4-triazole, in synthesizing poly-substituted derivatives, highlighting the versatility in chemical reactions (Zohdi, 1997).

Physical Properties Analysis

The physical properties of such compounds, including their crystal structure and molecular conformation, are crucial. Murugavel et al. (2015) detailed the crystallization and molecular geometry of a related compound, providing insights into its physical attributes (Murugavel, Madhanraj, Kumar, Nagarajan, & Ponnuswamy, 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are defined by the compound's molecular structure and substituents. Studies like those by Murugavel et al. (2014, 2015) offer insights into the electronic properties and reactivity of similar compounds (Murugavel et al., 2014); (Murugavel et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, 2,6-Dichloro-4-(trifluoromethyl)aniline, indicates that it is considered hazardous . It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is harmful if swallowed or inhaled . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

properties

IUPAC Name

N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4O/c1-7-6-10(13(14,15)16)19-11(17-7)20-12-18-8-4-2-3-5-9(8)21-12/h2-6H,1H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBURNLBJHMYLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3O2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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